molecular formula C20H19F6N3O2S B11515610 methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B11515610
M. Wt: 479.4 g/mol
InChI Key: WVQYFMUFAUWMNY-UHFFFAOYSA-N
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Description

Methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, including the formation of the pyridine and thiophene rings, followed by the introduction of the amino, cyano, and trifluoromethyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are critical to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique properties make it suitable for use in various industrial applications, such as the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exerts its effects depends on its specific interactions with molecular targets. These may include binding to specific enzymes or receptors, modulating signaling pathways, or altering cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: shares similarities with other compounds containing pyridine and thiophene rings, as well as those with trifluoromethyl groups.

    Other similar compounds: include various pyridine derivatives and thiophene-based molecules with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of its molecular structure. This gives it distinct chemical and physical properties that make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H19F6N3O2S

Molecular Weight

479.4 g/mol

IUPAC Name

methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H19F6N3O2S/c1-10-8-18(19(21,22)23,20(24,25)26)12(9-27)15(28)29(10)16-14(17(30)31-2)11-6-4-3-5-7-13(11)32-16/h8H,3-7,28H2,1-2H3

InChI Key

WVQYFMUFAUWMNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(=C(N1C2=C(C3=C(S2)CCCCC3)C(=O)OC)N)C#N)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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